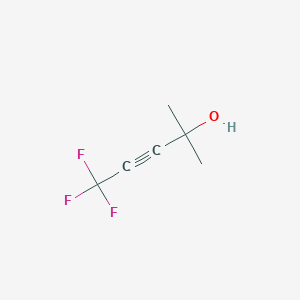
5,5,5-Trifluoro-2-methylpent-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5,5,5-Trifluoro-2-methylpent-3-yn-2-ol” is a chemical compound with the CAS Number: 407-56-7 . It has a molecular weight of 152.12 .
Synthesis Analysis
The synthesis of this compound involves several stages . Initially, n-BuLi is added dropwise to a solution of diisopropylamine in THF at -78 °C . The reaction mixture is then warmed to room temperature and stirred for 10 minutes before being recooled to -78 °C . Then, ketone 2a is added rapidly . The resulting mixture is stirred at -78 for 1 hour, and warmed to 0 naturally . A solution of 2 N HCl is added, and stirring continues for 15 minutes, then posed for 30 minutes . The water layer is extracted with ether . The combined organic solution is washed with brine and dried over Na2SO4 . After removal of solvent under reduced pressure, the residue is purified by flash silica-gel column chromatography .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” have been described in the Synthesis Analysis section above .
Aplicaciones Científicas De Investigación
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, including substances like 5,5,5-Trifluoro-2-methylpent-3-yn-2-ol, are known for their extensive industrial and commercial applications. They are potential precursors to perfluoroalkyl acid (PFAA) and can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) in the environment. Understanding their biodegradability, especially by microbial processes, is crucial for evaluating their environmental fate and the potential toxicological impacts. Liu and Avendaño's study delves into this topic, shedding light on the microbial degradation pathways, defluorination potential, and the identification of degradation intermediates (Liu & Avendaño, 2013).
Trifluoromethanesulfonic Acid in Organic Synthesis
Trifluoromethanesulfonic acid, while not the exact compound , shares a close structural relationship with this compound and is used in various organic synthesis processes. Kazakova and Vasilyev's review provides insights into its applications in electrophilic aromatic substitution reactions, carbon–carbon, and carbon–heteroatom bond formations, and more. It also examines its role in generating cationic species from organic molecules, highlighting its utility in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Aqueous Fluoroalkylation Reactions
The presence of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and materials is significant due to their impact on the properties of molecules. Song et al.'s review discusses the progression of aqueous fluoroalkylation, which includes methods for incorporating fluorinated groups into target molecules under environmentally friendly conditions. This review is particularly relevant for understanding the broader context of fluoroalkylation reactions and their significance in green chemistry (Song et al., 2018).
Review of CF Bond Activation of Aliphatic Fluorides
The activation of C-F bonds in aliphatic fluorides is a pivotal process in synthesizing fluorinated building blocks and various non-fluorinated products. Shen et al. review the methods to activate C-F bonds, including the use of Lewis acid, Bronsted superacids, and transition metals. This review is essential for understanding the chemical processes relevant to compounds like this compound and their potential applications in synthesizing new molecules (Shen et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
5,5,5-trifluoro-2-methylpent-3-yn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c1-5(2,10)3-4-6(7,8)9/h10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOFWFJGDJXJJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide](/img/structure/B2409971.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide](/img/structure/B2409972.png)

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2409976.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2409977.png)
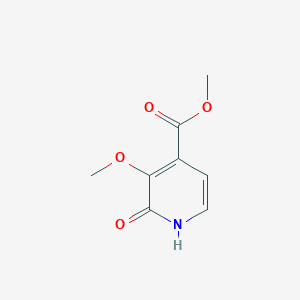

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2409981.png)
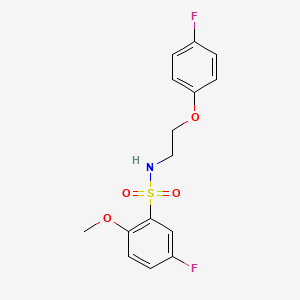
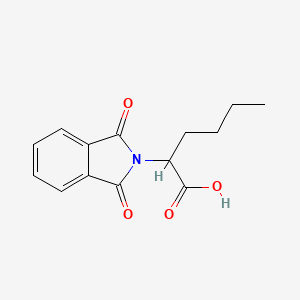
![4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2409988.png)
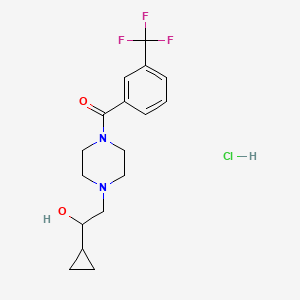
![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)
![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)